molecular formula C21H22N4O4S B2964122 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1226431-79-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No. B2964122
CAS RN: 1226431-79-3
M. Wt: 426.49
InChI Key: LCDGMSPUFKTXNU-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.49. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

One study focused on the synthesis of related compounds, highlighting the chemical reactions and structural properties that define their formation. For instance, the synthesis of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide demonstrated the intricacies of combining specific functional groups to achieve desired chemical properties. This compound was synthesized through a reaction involving 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine, showcasing the methodology for constructing complex molecules with potential biological activities (Ismailova, Okmanov, Ziyaev, Shakhidoyatov, & Tashkhodjaev, 2014).

Biological Evaluation and Potential Applications

Another aspect of research has been the biological evaluation of compounds with a similar structure to assess their antimicrobial and antifungal properties. For example, derivatives of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide were synthesized and tested for their antimicrobial activities against various pathogenic bacteria and Candida species. The compounds demonstrated notable efficacy against fungi, particularly Candida utilis, suggesting potential applications in developing antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Antitumor and Antioxidant Activities

Further research into N-substituted-2-amino-1,3,4-thiadiazoles, compounds structurally related to the original query, revealed their potential in antitumor and antioxidant applications. The synthesis of these compounds led to the discovery of their promising activities in cytotoxicity and antioxidant assessments, highlighting the therapeutic possibilities of such molecules in treating diseases associated with oxidative stress and cancer (Hamama, Gouda, Badr, & Zoorob, 2013).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c26-19(22-11-14-3-4-16-18(10-14)29-13-28-16)12-25-7-5-15(6-8-25)20-23-24-21(30-20)17-2-1-9-27-17/h1-4,9-10,15H,5-8,11-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDGMSPUFKTXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide

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